1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione 1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione Polyimide (sometimes abbreviated PI) is a polymer of imide monomers. Polyimides have been in mass production since 1955. With their high heat-resistance, polyimides enjoy diverse applications in roles demanding rugged organic materials, e.g. high temperature fuel cells, displays, and various military roles.
Brand Name: Vulcanchem
CAS No.: 62929-02-6
VCID: VC20795965
InChI: InChI=1S/C18H22N2.C17H6O7/c1-17(2)11-18(3,12-4-6-13(19)7-5-12)15-9-8-14(20)10-16(15)17;18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h4-10H,11,19-20H2,1-3H3;1-6H
SMILES: CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Molecular Formula: C35H28N2O7
Molecular Weight: 588.6 g/mol

1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione

CAS No.: 62929-02-6

Cat. No.: VC20795965

Molecular Formula: C35H28N2O7

Molecular Weight: 588.6 g/mol

* For research use only. Not for human or veterinary use.

1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione - 62929-02-6

Specification

Description Polyimide (sometimes abbreviated PI) is a polymer of imide monomers. Polyimides have been in mass production since 1955. With their high heat-resistance, polyimides enjoy diverse applications in roles demanding rugged organic materials, e.g. high temperature fuel cells, displays, and various military roles.
CAS No. 62929-02-6
Molecular Formula C35H28N2O7
Molecular Weight 588.6 g/mol
IUPAC Name 1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione
Standard InChI InChI=1S/C18H22N2.C17H6O7/c1-17(2)11-18(3,12-4-6-13(19)7-5-12)15-9-8-14(20)10-16(15)17;18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h4-10H,11,19-20H2,1-3H3;1-6H
Standard InChI Key CDTDIQLZIBORMV-UHFFFAOYSA-N
SMILES CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Canonical SMILES CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

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